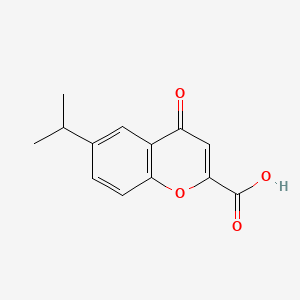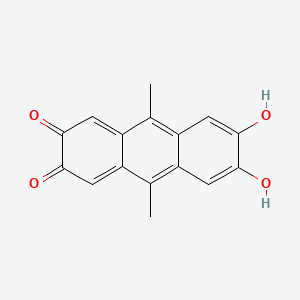
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and methyl groups at the 9 and 10 positions on the anthracene core. It is known for its unique photophysical properties and has been studied for various applications in organic electronics and photochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione typically involves the functionalization of anthracene derivatives. One common method includes the reaction of anthraquinone with methyl iodide and a Grignard reagent to form 9,10-dimethyl-9,10-dihydroxyanthracene. This intermediate is then subjected to dehydroxylation in the presence of acetic acid, zinc powder, and thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial setups .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups enable the compound to participate in redox reactions and form stable complexes with metal ions. The pathways involved include electron transfer processes and the generation of reactive oxygen species, which contribute to its photophysical and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethylanthracene: Lacks hydroxyl groups, resulting in different photophysical properties.
1,4-Dihydroxy-2,3-dimethylanthracene-9,10-dione: Similar structure but with hydroxyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Propiedades
Número CAS |
13979-57-2 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.268 |
Nombre IUPAC |
6,7-dihydroxy-9,10-dimethylanthracene-2,3-dione |
InChI |
InChI=1S/C16H12O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17,19H,1-2H3 |
Clave InChI |
XRIYCFMGAXGBGL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=C(C3=CC(=O)C(=O)C=C13)C)O)O |
Sinónimos |
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[4.5]deca-6,9-dien-8-one, 6-methoxy- (7CI,8CI)](/img/new.no-structure.jpg)
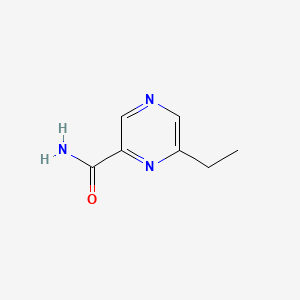
![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
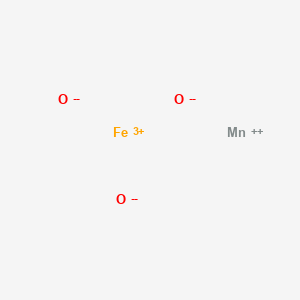
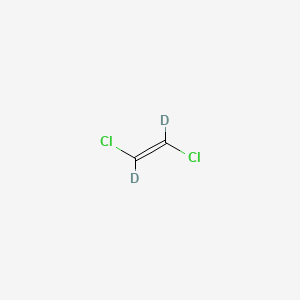
![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)
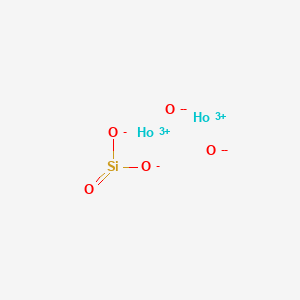
![7-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B577034.png)
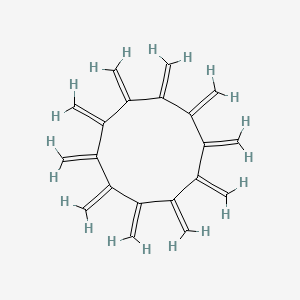
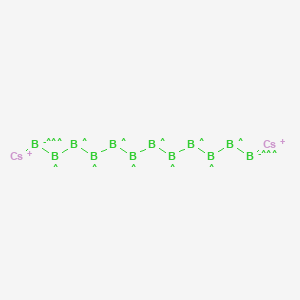
![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
